molecular formula C31H39FN4O7 B12424419 (5R)-Rupintrivir-d3

(5R)-Rupintrivir-d3

Cat. No.: B12424419
M. Wt: 601.7 g/mol
InChI Key: CAYJBRBGZBCZKO-HDFLBKIESA-N
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Description

(5R)-Rupintrivir-d3 is a deuterated analog of Rupintrivir, a potent inhibitor of human rhinovirus 3C protease. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-Rupintrivir-d3 involves multiple steps, including the introduction of deuterium atoms. One common method is the enantioselective synthesis, where specific catalysts and reagents are used to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-Rupintrivir-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Scientific Research Applications

(5R)-Rupintrivir-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.

    Biology: Investigated for its potential to inhibit viral proteases, making it a candidate for antiviral drug development.

    Medicine: Explored for its therapeutic potential in treating viral infections, particularly those caused by rhinoviruses.

    Industry: Utilized in the development of stable isotope-labeled compounds for pharmacokinetic studies.

Mechanism of Action

The mechanism of action of (5R)-Rupintrivir-d3 involves the inhibition of the 3C protease enzyme in human rhinoviruses. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein, thereby halting its life cycle. The deuterium atoms in this compound enhance its binding affinity and metabolic stability, making it a more effective inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Rupintrivir: The non-deuterated parent compound.

    Deuterated Analogues: Other deuterated versions of antiviral compounds.

Uniqueness

(5R)-Rupintrivir-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Rupintrivir. This makes it a more promising candidate for drug development, particularly in the treatment of viral infections.

Properties

Molecular Formula

C31H39FN4O7

Molecular Weight

601.7 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3

InChI Key

CAYJBRBGZBCZKO-HDFLBKIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Origin of Product

United States

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